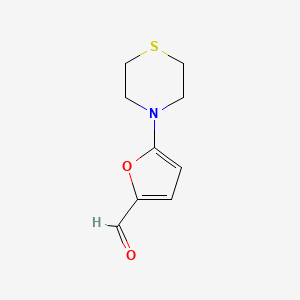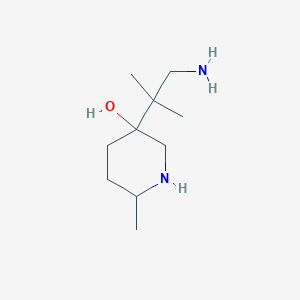
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane: is an organic compound that belongs to the class of oxanes. This compound is characterized by the presence of an iodomethyl group and a nitrophenyl group attached to an oxane ring. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the substituents around the oxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction using reagents such as iodomethane and a base like potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The oxane ring can be oxidized to form various oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitrophenyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azidomethyl or thiocyanatomethyl derivatives.
Reduction: The major product is (2S,5R)-2-(Aminomethyl)-5-(4-aminophenyl)oxane.
Oxidation: Products include oxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to biological effects. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5R)-2-(Bromomethyl)-5-(4-nitrophenyl)oxane
- (2S,5R)-2-(Chloromethyl)-5-(4-nitrophenyl)oxane
- (2S,5R)-2-(Iodomethyl)-5-(4-aminophenyl)oxane
Uniqueness
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane is unique due to the presence of both an iodomethyl group and a nitrophenyl group, which confer distinct reactivity and potential biological activity. The specific (2S,5R) stereochemistry also contributes to its unique properties compared to other stereoisomers.
Eigenschaften
Molekularformel |
C12H14INO3 |
|---|---|
Molekulargewicht |
347.15 g/mol |
IUPAC-Name |
(2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane |
InChI |
InChI=1S/C12H14INO3/c13-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)14(15)16/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |
InChI-Schlüssel |
MCUHYVJTUIZHGX-JQWIXIFHSA-N |
Isomerische SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CI |
Kanonische SMILES |
C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)

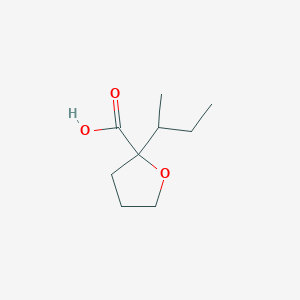

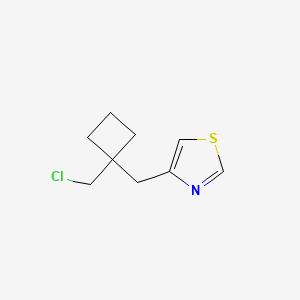
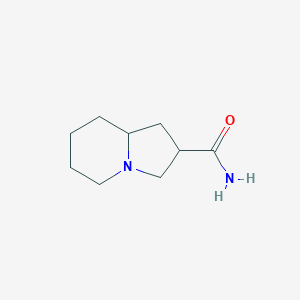
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

